N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride
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Overview
Description
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, an amino group, and a triazole ring. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride typically involves multiple steps. One common method includes the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at 200-210°C to produce 2-naphthylamine . This intermediate can then be further reacted with ethyl cyanoacetate and other reagents to form the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the hydrochloride form is typically obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can yield ortho-carboxy-hydrocinnamic acid.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired product but often involve elevated temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted triazoles and naphthalene derivatives, which can have different functional groups attached depending on the reagents used.
Scientific Research Applications
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can act as a releasing agent of neurotransmitters like serotonin, norepinephrine, and dopamine . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methamnetamine: A triple monoamine releasing agent and N-methyl analog of naphthylaminopropane.
2-Naphthylamine: An intermediate in the synthesis of various naphthalene derivatives.
Uniqueness
N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-ethyl-1H-1,2,3-triazole-4-carboxamide hydrochloride is unique due to its combination of a naphthalene ring, a triazole ring, and an amino group. This structure provides it with distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H20ClN5O |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
N-(2-amino-1-naphthalen-2-ylethyl)-1-ethyltriazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H19N5O.ClH/c1-2-22-11-16(20-21-22)17(23)19-15(10-18)14-8-7-12-5-3-4-6-13(12)9-14;/h3-9,11,15H,2,10,18H2,1H3,(H,19,23);1H |
InChI Key |
ZLYTUZVVNPHALL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl |
Origin of Product |
United States |
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